molecular formula C10H15NO B15223269 (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol

(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol

Cat. No.: B15223269
M. Wt: 165.23 g/mol
InChI Key: LHXPPWOVNSJCAF-SNVBAGLBSA-N
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Description

(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol is an organic compound that features both an amino group and a hydroxyl group attached to a chiral carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the formation of the desired enantiomer. Another method includes the use of Grignard reagents, where the reaction of a suitable aryl halide with magnesium in the presence of an appropriate solvent forms the Grignard reagent, which then reacts with an aldehyde to produce the desired alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.

Scientific Research Applications

(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)ethanol: Similar structure but lacks the amino group.

    2-Amino-2-phenylethanol: Similar structure but lacks the dimethyl substitution on the phenyl ring.

Uniqueness

(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol is unique due to the presence of both the amino and hydroxyl groups on a chiral carbon, along with the dimethyl substitution on the phenyl ring. This combination of functional groups and stereochemistry provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2S)-2-amino-2-(2,3-dimethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-7-4-3-5-9(8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1

InChI Key

LHXPPWOVNSJCAF-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CO)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(CO)N)C

Origin of Product

United States

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